molecular formula C8H8OS B1584264 2-(Methylthio)benzaldehyde CAS No. 7022-45-9

2-(Methylthio)benzaldehyde

Cat. No.: B1584264
CAS No.: 7022-45-9
M. Wt: 152.22 g/mol
InChI Key: XIOBUABQJIVPCQ-UHFFFAOYSA-N
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Description

2-(Methylthio)benzaldehyde is an organic compound with the molecular formula CH₃SC₆H₄CHO. It is a benzaldehyde derivative where a methylthio group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

2-(Methylthio)benzaldehyde has a wide range of applications in scientific research:

Safety and Hazards

2-(Methylthio)benzaldehyde is classified as a combustible liquid . It has a flash point of 110 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Methylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-bromobenzaldehyde with dimethyl sulfoxide (DMSO) in the presence of a base . Another method includes the use of thioanisole and an SZTA catalyst under specific conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of thioanisole and a catalyst such as SZTA. The reaction is carried out in an autoclave at temperatures between 70-90°C and pressures of 0.5-5 MPa. The reaction mixture is then subjected to hydrolysis to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-(Methylthio)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylthio group provides unique properties compared to other functional groups, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOBUABQJIVPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301596
Record name 2-(Methylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7022-45-9
Record name 7022-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-methylsulfanylphenyl)methanol (0.20 g, 1.3 mmol) obtained in Step 1 in dichloromethane (4.0 mL), Celite (0.40 g) and pyridinium chlorochromate (0.42 g, 1.9 mmol) were added, followed by stirring at room temperature for 1.0 hour. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 80/20) to obtain 2-methylsulfanylbenzaldehyde (0.14 g, 69%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-fluoro-benzaldehyde (2.00 g, 16.1 mmol), potassium carbonate (2.45 g, 17.7 mmol) and methyl sodium sulfide (17.1 mmol) were dissolved in 10.0 mL DMF in a 50 mL round-bottomed flask under dry nitrogen, topped with a reflux condenser. The reaction mixture was heated to 55° C. for 24 hr. After cooling, the mixture was added to 50 mL of saturated potassium carbonate solution and extracted with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using 1:1 dichloromethane/n-hexane as eluent to give a yellow oil (2.08 g, 85%). 1H NMR (200 MHz, CDCl3): δ 2.49 (s, 3H), 7.24-7.58 (m, 3H), 7.80 (dd, J1=7.6, J2=1.4, 1H), 10.25 (s, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
methyl sodium sulfide
Quantity
17.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)benzaldehyde
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2-(Methylthio)benzaldehyde
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2-(Methylthio)benzaldehyde
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2-(Methylthio)benzaldehyde
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2-(Methylthio)benzaldehyde
Reactant of Route 6
2-(Methylthio)benzaldehyde
Customer
Q & A

Q1: How does 2-(Methylthio)benzaldehyde contribute to the development of luminescent sensors for heavy metal detection?

A1: this compound plays a crucial role in modifying a metal-organic framework (MOF) to create a highly selective and sensitive luminescent sensor for Mercury (II) []. This modification introduces sulfur sites into the MOF structure. These sulfur sites exhibit strong binding affinity for mercury ions (Hg2+), a property known as thiophilic interaction. When Hg2+ ions bind to these sulfur sites, it induces changes in the luminescent properties of the MOF, enabling the detection of Hg2+ with high sensitivity even at very low concentrations. []

Q2: What is the role of this compound in the study of rhodium-catalyzed hydroacylation reactions?

A2: this compound serves as a model β-S-substituted aldehyde substrate in investigating the efficiency and selectivity of different rhodium-based catalysts for intermolecular hydroacylation reactions with both alkynes and alkenes [, ]. Researchers utilize this compound to understand how the steric and electronic properties of the catalyst influence the reaction pathway, regioselectivity (linear vs. branched product), and reaction rate []. This research is essential for developing efficient and selective catalytic methods for synthesizing valuable organic compounds.

Q3: Can you provide some spectroscopic data for this compound?

A3: While the provided abstracts don't detail specific spectroscopic data, researchers commonly utilize techniques like 1H NMR and FTIR to confirm the successful incorporation of this compound into the desired materials [, ]. 1H NMR would confirm the presence and chemical environment of the methyl and aromatic protons, while FTIR could identify characteristic stretches associated with the aldehyde and thioether functional groups present in the molecule.

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